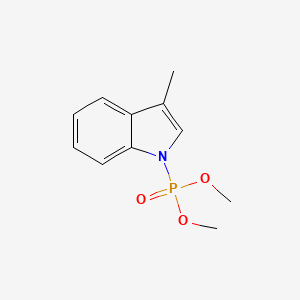
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a phosphonate group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methyl-1H-indol-1-yl)phosphonate typically involves the reaction of 3-methylindole with dimethyl phosphite. This reaction can be catalyzed by various agents, such as acids or bases, to facilitate the formation of the phosphonate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or other reduced forms.
Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted indole derivatives, depending on the reagents used.
Scientific Research Applications
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety is of interest in the study of biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of Dimethyl (3-methyl-1H-indol-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The phosphonate group can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1H-indol-1-yl)phosphonate: Lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.
Dimethyl (3-methyl-1H-indol-2-yl)phosphonate: The phosphonate group is attached at a different position on the indole ring, leading to different chemical and biological properties.
Uniqueness
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate is unique due to the specific positioning of the phosphonate group and the methyl group on the indole ring. This configuration can result in distinct reactivity patterns and biological activities compared to other indole derivatives.
Properties
CAS No. |
64794-84-9 |
|---|---|
Molecular Formula |
C11H14NO3P |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-methylindole |
InChI |
InChI=1S/C11H14NO3P/c1-9-8-12(16(13,14-2)15-3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
InChI Key |
RRNLMLYAJZTAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















